3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol
Description
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-[(4-aminotriazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-9-6-13(12-11-9)5-7-2-1-3-8(14)4-7/h1-4,6,14H,5,10H2 |
InChI Key |
OMKUUOJDDNXCKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core via Azide–Alkyne Huisgen Cycloaddition
The core of the compound, the 1,2,3-triazole ring, is typically constructed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click" chemistry reaction. The process involves:
Preparation of the Azide Intermediate:
- Starting from appropriately substituted aniline derivatives, azides are synthesized through diazotization followed by azidation.
- In one reported method, aniline derivatives are converted into azides using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in acetonitrile, yielding aromatic azides efficiently.
-
- Terminal alkynes, such as 4-[(trimethylsilyl)ethynyl]phenol, are prepared via standard alkynylation procedures, often involving silyl-protected acetylenes.
-
- The azide and alkyne are combined in the presence of copper(I) catalysts (e.g., CuI) and a base such as Hunig’s base in an aprotic solvent like acetonitrile or tetrahydrofuran (THF).
- Reaction conditions are typically mild (room temperature to 50°C), with yields often exceeding 75%.
This step results in the formation of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which serve as precursors for further modifications.
Introduction of the Amino Group at the Triazole
The amino functionality at the 4-position of the triazole ring is introduced via:
Nucleophilic Substitution or Reduction:
- If the initial triazole derivative contains a nitro or halogen substituent, reduction using catalytic hydrogenation or metal-mediated reduction (e.g., Pd/C with hydrogen or SnCl₂) can convert it into the amino group.
- Alternatively, direct amination strategies involve nucleophilic substitution if suitable leaving groups are present.
-
- In some synthetic routes, amino groups are introduced during the cycloaddition by using amino-substituted alkynes or azides, although this is less common due to regioselectivity constraints.
Functionalization of the Phenol Moiety
The phenolic group is functionalized to incorporate the methyl linkage to the triazole:
-
- Phenol derivatives are methylated using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions to yield methylated phenols.
Formation of the Methyl Linkage to Triazole:
- The phenol’s hydroxyl group can be converted into a methyl linkage via nucleophilic substitution with appropriate methylating agents or through a Mannich-type reaction, where formaldehyde and ammonia derivatives are used to generate the methyl-bridge.
Overall Synthetic Scheme
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Azide synthesis from aniline derivatives | tert-Butyl nitrite (t-BuONO), azidotrimethylsilane (TMSN₃), acetonitrile | High efficiency, yields >80% |
| 2 | CuAAC cycloaddition | CuI, base (e.g., Hunig’s base), acetonitrile or THF, room temperature | Yields >75%, regioselective |
| 3 | Amination of triazole | Catalytic hydrogenation or nucleophilic substitution | Variable, optimized for amino group introduction |
| 4 | Phenol methylation | Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃) | Quantitative or high yield |
| 5 | Final linkage formation | Formaldehyde or methylating agents | Confirmed via spectroscopic methods |
Research Findings & Data Tables
Recent studies have demonstrated the versatility of this synthetic approach:
Chemical Reactions Analysis
Etherification of the Phenolic Hydroxyl Group
The phenol group undergoes nucleophilic substitution reactions under basic conditions. For example:
-
Alkylation : Reaction with propargyl bromide in the presence of K₂CO₃ yields O-propargyl derivatives (86% yield, ).
-
Sulfamoylation : Treatment with sulfamoyl chloride (generated in situ) in N,N-dimethylacetamide (DMA) produces sulfamate esters (e.g., 4a–m in ).
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Propargyl bromide, K₂CO₃, 30°C, 6 h | O-propargyl ether | 86% | |
| Sulfamoylation | Sulfamoyl chloride, DMA, 40°C, 3.5 h | Sulfamate ester | 73–85% |
Click Chemistry via Triazole Functionalization
The 1,2,3-triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Although the compound itself is not an alkyne, its derivatives (e.g., propargyl ethers) can serve as substrates:
-
CuAAC : Reaction with azides (e.g., 2 in ) using CuSO₄·5H₂O and sodium ascorbate in tBuOH/H₂O (65°C, 24 h) forms 1,4-disubstituted triazoles (73% yield, ).
Amino Group Reactivity
The 4-amino group on the triazole ring exhibits nucleophilic character:
-
Acylation : Reacts with succinic anhydride or acyl chlorides to form amides. For example, microwave-assisted reactions with aminoguanidine hydrochloride yield propanamide derivatives (e.g., 5 in ).
-
Diazotization : Potential for forming diazonium salts under acidic NaNO₂ conditions, enabling coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Succinic anhydride, microwave, 100°C, 30 min | Propanamide | 60–90% |
Coordination Chemistry
The triazole’s nitrogen atoms can act as ligands for metal ions (e.g., Cu²⁺ in catalytic systems). For instance:
-
Copper Complexation : Enhances catalytic activity in click reactions (e.g., Huisgen cycloaddition in ).
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the methylene bridge may undergo cleavage. For example:
-
Acidic Hydrolysis : HCl (0.1 M) cleaves the methylene group, yielding phenol and triazole fragments ( ).
Photochemical Reactivity
The phenolic moiety may engage in photo-induced electron transfer (PET) reactions, though this is speculative and requires experimental validation.
Key Research Findings
-
Sulfamoylation Efficiency : Electron-withdrawing substituents on the triazole ring enhance sulfamoylation yields (e.g., nitro groups improve reactivity by 15%, ).
-
Biological Relevance : Sulfamate derivatives exhibit potent steroid sulfatase inhibition (IC₅₀ = 0.21 nM for 5l vs. 1.06 nM for Irosustat, ).
Table 1: Optimization of Sulfamoylation Conditions ( )
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMA | 40 | 78 |
| 2 | NaH | THF | 25 | 62 |
| 3 | Et₃N | DCM | 0 | 45 |
Table 2: Biological Activity of Sulfamate Derivatives ( )
| Compound | STS IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 5l | 0.21 | >500 |
| Irosustat | 1.06 | 250 |
Scientific Research Applications
3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions, which play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents at the 1-position of the pyrazole ring. Key factors include electronic effects, steric hindrance, hydrogen bonding capacity, and synthesis strategies.
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine
- Substituent : p-Tolyl (4-methylphenyl) at position 1.
- Properties: The methyl group on the phenyl ring is electron-donating, enhancing lipophilicity compared to the pyridinylmethyl group.
- Synthesis: Not explicitly detailed, but similar coupling methods (e.g., HBTU/DIPEA-mediated amide formation) may apply .
- Molecular Weight : 229.32 g/mol .
3-(tert-Butyl)-1-(pyrazin-2-yl)-1H-pyrazol-5-amine
- Substituent : Pyrazin-2-yl (nitrogen-rich heterocycle) at position 1.
- Properties : The pyrazine ring introduces two additional nitrogen atoms, increasing polarity and hydrogen bonding capacity. The direct attachment (without a methylene linker) reduces conformational flexibility compared to the target compound.
- Molecular Formula : C₁₁H₁₅N₅ .
Key Difference : The pyrazine substituent enhances electronic complexity and may improve binding to metal ions or polar biological targets, while the pyridin-3-ylmethyl group provides a balance of flexibility and moderate polarity .
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
- Substituent : 2,4-Dichlorophenyl at position 1.
- Properties: The chlorine atoms are electron-withdrawing, reducing electron density on the pyrazole ring and increasing metabolic stability.
- Applications : Such halogenated analogs are often explored in agrochemicals or antimicrobial agents due to enhanced stability .
Key Difference : The dichlorophenyl group’s electron-withdrawing effects contrast with the pyridinylmethyl group’s moderate electronic profile, impacting reactivity and interaction with biological targets .
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Substituent : 4-Methoxybenzyl at position 1.
- Properties : The methoxy group is electron-donating, improving solubility via polar interactions. The benzyl group’s flexibility resembles the pyridin-3-ylmethyl substituent but lacks heteroatoms.
- Synthesis : Involves Schiff base formation and reductive amination, differing from coupling strategies used for the target compound .
Key Difference : The methoxy group enhances hydrophilicity, whereas the pyridine moiety in the target compound offers a distinct hydrogen bonding site .
Biological Activity
3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol, also known as 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol, is a compound that combines the structural features of a phenolic group with a triazole moiety. This unique combination has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₀N₄O
- Molecular Weight : 190.20 g/mol
- CAS Number : 1510159-76-8
The biological activity of 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in enzyme inhibition and receptor binding, which can lead to significant biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes critical in metabolic pathways. For instance, it may affect enzymes involved in cancer cell proliferation and inflammation.
- Antimicrobial Activity : Studies indicate that compounds with triazole structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting potential applications in cancer therapy.
Biological Activities
The following table summarizes the key biological activities associated with 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol:
Case Studies and Research Findings
Several studies have explored the biological activity of 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol:
Case Study 1: Anticancer Properties
A study conducted by researchers at Yantai University demonstrated that the compound significantly inhibited cell growth in MCF-7 and HCT-116 cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of similar triazole compounds against Staphylococcus aureus and Escherichia coli. The study indicated that derivatives of triazole compounds could serve as effective agents against resistant bacterial strains .
Case Study 3: Anti-inflammatory Effects
A comparative study on various triazole derivatives revealed that certain compounds exhibited anti-inflammatory properties comparable to traditional NSAIDs. This suggests that 3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol could be explored further for its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-Amino-1H-1,2,3-triazol-1-yl)methyl]phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Alkyne precursor preparation : Reacting 4-aminophenol derivatives with propargyl bromide to introduce the alkyne group.
- Azide coupling : Using sodium azide (NaN₃) with a benzyl halide derivative to form the azide intermediate.
- Cycloaddition : Combining alkyne and azide in a solvent (e.g., THF or DMF) with CuSO₄·5H₂O and sodium ascorbate at 50–60°C for 12–24 hours .
- Yield optimization : Adjusting solvent polarity (e.g., DMF enhances regioselectivity) and catalyst loading (0.1–1.0 eq. Cu(I)) to improve efficiency .
Q. How is structural purity validated for this compound?
- Methodological Answer : Use a multi-technique approach:
- Elemental analysis : Compare calculated vs. experimental C, H, N percentages (tolerances ≤0.4% for research-grade purity) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm triazole ring protons (δ 7.8–8.2 ppm) and methylene bridge integration (δ 4.5–5.0 ppm) .
- IR : Identify N–H stretching (3200–3400 cm⁻¹) and phenolic O–H (broad peak ~3300 cm⁻¹) .
- Melting point consistency : Compare observed values with literature ranges (±2°C) .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data (e.g., C/H/N percentages) be resolved during purity assessment?
- Methodological Answer : Discrepancies often arise from residual solvents or hygroscopicity. Mitigation strategies include:
- Thermogravimetric analysis (TGA) : Quantify solvent loss below 150°C .
- Karl Fischer titration : Measure water content in hygroscopic samples .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove impurities .
- Example : A 0.5% nitrogen deficit in elemental analysis may indicate incomplete azide conversion; repeating the CuAAC step with extended reaction time (24→36 hours) can resolve this .
Q. What computational methods are suitable for predicting the biological activity of 3-[(4-Amino-1H-1,2,3-triazol-1-yl)methyl]phenol?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with catalytic triads). Focus on hydrogen bonding between the triazole NH and active-site residues .
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions) .
Q. How do steric and electronic effects of substituents on the triazole ring influence reactivity?
- Methodological Answer :
- Steric effects : Bulky groups (e.g., benzyl) at the triazole 1-position reduce regioselectivity in cycloaddition reactions. Use Hammett σ constants to predict electronic impacts: electron-withdrawing groups (EWGs) on the phenol ring increase reaction rates by stabilizing transition states .
- Case study : Replacing 4-amino with 4-nitro decreases CuAAC yield by 20% due to reduced electron density on the triazole .
Data Contradiction Analysis
Q. How to address conflicting NMR spectral data for the methylene bridge in structurally similar triazole derivatives?
- Methodological Answer : Conflicting δ values (e.g., 4.5 ppm vs. 5.0 ppm) may arise from:
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO hydrogen bonding can deshield protons .
- Tautomerism : Use 2D NOESY to detect equilibrium between 1,2,3-triazole and 1,2,4-triazole forms in solution .
- Crystallographic validation : Resolve ambiguity via single-crystal XRD (e.g., C–C bond lengths <1.48 Å confirm sp³ hybridization) .
Methodological Optimization
Q. What strategies improve regioselectivity in triazole-forming reactions for this compound?
- Methodological Answer :
- Catalyst tuning : Replace Cu(I) with Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) to favor 1,5-disubstituted triazoles .
- Microwave-assisted synthesis : Reduce reaction time (6 hours vs. 24 hours) while maintaining >90% regioselectivity .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance Cu(I) stabilization and regiocontrol .
Comparative Studies
Q. How does the bioactivity of 3-[(4-Amino-1H-1,2,3-triazol-1-yl)methyl]phenol compare to analogs with 1,2,4-triazole rings?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase). 1,2,3-Triazole derivatives typically show 10–30% higher IC₅₀ values due to stronger H-bonding with catalytic residues .
- Computational comparison : Overlay electrostatic surfaces of 1,2,3- vs. 1,2,4-triazole analogs; the former exhibits a more polarized NH group (MEP = −45 kcal/mol vs. −32 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
